Methyl 3-benzylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35714-17-1 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 3-benzylbenzoate |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)14-9-5-8-13(11-14)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 |
InChI Key |
YKYIGUKALDIXTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3 Benzylbenzoate and Its Analogues
Strategic Esterification Approaches for Methyl 3-benzylbenzoate Synthesis
Esterification remains a fundamental and widely practiced method for the synthesis of esters. For this compound, this involves the reaction of 3-benzylbenzoic acid with methanol (B129727) or the transformation of another ester into the desired methyl ester.
Fischer Esterification of 3-Benzylbenzoic Acid with Methanol
The Fischer-Speier esterification is a classic and direct method for synthesizing esters from a carboxylic acid and an alcohol under acidic catalysis. libretexts.orgorganic-chemistry.org In this case, 3-benzylbenzoic acid reacts with methanol to form this compound.
The reaction is an equilibrium process, and to achieve high yields, conditions are manipulated to shift the equilibrium toward the product side. sciforum.netchemguide.co.uk This is commonly achieved by using a large excess of the alcohol (methanol), which can also serve as the solvent for the reaction. libretexts.orgsciforum.net Another strategy is the continuous removal of water as it is formed. sciforum.net
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. researchgate.netquora.comwikipedia.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. libretexts.orgwikipedia.org A tetrahedral intermediate is formed, followed by proton transfer and the subsequent elimination of a water molecule to yield the protonated ester. chemguide.co.ukresearchgate.net Finally, deprotonation of this intermediate regenerates the acid catalyst and provides the final ester product, this compound. libretexts.orgresearchgate.net
A typical laboratory procedure involves refluxing a mixture of 3-nitrobenzoic acid (an analogue of 3-benzylbenzoic acid) with anhydrous methanol and a catalytic amount of concentrated sulfuric acid for one hour. scribd.com The product is then isolated by pouring the cooled mixture into ice water, followed by filtration and recrystallization. scribd.com
Transesterification Reactions Involving Methyl Benzoate (B1203000) and Benzyl (B1604629) Alcohol Derivatives
Transesterification is an alternative route where an existing ester is transformed into another by reaction with an alcohol in the presence of a catalyst. To synthesize a benzyl ester, methyl benzoate can be reacted with benzyl alcohol. sciforum.netrsc.orgrsc.org This method is advantageous when the starting methyl ester is readily available or when the corresponding carboxylic acid is sensitive to the harsh conditions of Fischer esterification.
A variety of catalysts can be employed for this transformation, including both homogeneous and heterogeneous systems.
Titanate Catalysts : These have shown high activity in the synthesis of benzyl benzoate from methyl benzoate, with reaction conversions reaching up to 100% under appropriate conditions. researchgate.netmdpi.com
Enzymatic Catalysts : Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are effective biocatalysts for the transesterification of methyl benzoate with alcohols like benzyl alcohol, often under milder conditions. ethz.ch Microwave irradiation can significantly accelerate these enzymatic reactions. ethz.ch
Phosphate Catalysts : Natural phosphates have been used as heterogeneous catalysts for the transesterification of methyl benzoate with various alcohols. The nature of the alcohol and the reaction temperature are crucial factors in this process. nih.gov
Base Catalysts : Strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) can promote rapid and efficient transesterification under solvent-free conditions. nih.gov
The general procedure involves heating the methyl benzoate, the benzyl alcohol derivative, and the catalyst. The equilibrium can be driven forward by removing the methanol byproduct, often through distillation.
Acid-Catalyzed Esterification Protocols
Acid catalysis is central to the Fischer esterification process, but the choice of acid can be tailored to the specific needs of the reaction, including substrate sensitivity and process scale. libretexts.org
Homogeneous Brønsted Acids : Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst. organic-chemistry.orgsciforum.netmdpi.com Other options include p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl). organic-chemistry.orgquora.comrsc.org While effective, these catalysts can be corrosive and require neutralization during workup, which can complicate purification. mdpi.comrsc.org
Heterogeneous Solid Acids : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These are easily recoverable, reusable, and often lead to purer products and more environmentally friendly processes. mdpi.com Examples include:
Zeolites : Modified zeolites in their hydrogen form (e.g., H-MOR) exhibit high acidity and can effectively catalyze esterification reactions. rsc.org
Zirconium-based Catalysts : Zirconium-supported solid acids, sometimes in combination with other metals like titanium or iron, have been shown to be active and reusable catalysts for the esterification of various substituted benzoic acids with methanol. mdpi.comacs.org The addition of iron ions can increase the catalyst surface area and the number of acid sites, enhancing activity. mdpi.com
The fundamental mechanism remains the same: protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester. wikipedia.org
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Fischer Esterification | 3-Benzylbenzoic acid, Methanol, H₂SO₄ | Reflux, excess methanol | Direct, cost-effective organic-chemistry.org | Reversible equilibrium, harsh conditions sciforum.netrsc.org |
| Transesterification | Methyl benzoate, Benzyl alcohol, Catalyst (e.g., Titanate, Lipase) | Heat, removal of methanol | Milder conditions possible, avoids handling carboxylic acid ethz.chnih.gov | Requires precursor ester, catalyst cost/sensitivity researchgate.net |
| Solid Acid Catalysis | 3-Benzylbenzoic acid, Methanol, Zeolite or Zr/Ti catalyst | Heat | Reusable catalyst, easier workup, "greener" process mdpi.com | Can require higher temperatures or longer reaction times rsc.org |
Introduction of the Benzyl Moiety via Directed Aromatic Functionalization
An alternative synthetic strategy involves creating the C-C bond between the phenyl ring and the benzyl group on a pre-formed methyl benzoate ring. This requires directed aromatic functionalization techniques.
Friedel-Crafts Alkylation or Related Coupling Reactions on Methyl Benzoate Derivatives
The Friedel-Crafts reaction is a classic method for forming C-C bonds to an aromatic ring. wikipedia.org However, the direct Friedel-Crafts benzylation of methyl benzoate presents significant challenges. The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. aklectures.comstudents-hub.com This deactivation makes the reaction sluggish and requires harsh conditions. ethz.ch
Furthermore, the ester group is a meta-director. quora.comaklectures.com Therefore, direct benzylation of methyl benzoate would be expected to yield this compound, which is the desired regioisomer. The stability of the intermediate carbocation (Wheland intermediate) dictates this regioselectivity; substitution at the meta position avoids placing the positive charge on the carbon atom directly attached to the deactivating ester group. aklectures.com
Despite the challenges, specialized methods have been developed for the Friedel-Crafts benzylation of deactivated arenes. One approach involves the selective activation of an N-methyl hydroxamic acid leaving group on the benzylating agent with a Lewis acid like boron trifluoride etherate (BF₃•OEt₂). This method allows for a cleaner and more selective reaction that avoids the buildup of highly reactive carbocations, enabling the benzylation of even deactivated substrates. ethz.ch
Palladium-Catalyzed Cross-Coupling Strategies for Benzylic Attachment
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for forming the C-C bond between the benzyl group and the benzoate ring. rsc.orgnobelprize.org These reactions generally proceed under milder conditions than Friedel-Crafts reactions and tolerate a wide variety of functional groups. nobelprize.orgthermofisher.com The general mechanism for these Pd(0)-catalyzed reactions involves oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.org
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide or triflate. libretexts.orgorganic-chemistry.org To synthesize this compound, one could couple methyl 3-halobenzoate (where halo = Br, I) with a benzylboronic acid or ester. Alternatively, methyl 3-boronobenzoate could be coupled with a benzyl halide (e.g., benzyl bromide). medchemexpress.comresearchgate.net The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). organic-chemistry.orgresearchgate.net
Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organic halide. libretexts.org The synthesis of diarylmethanes (like the core of 3-benzylbenzoic acid) has been achieved via the Stille coupling of benzyltributyltin compounds with aryl halides. sciforum.netnih.gov This could be applied by reacting methyl 3-halobenzoate with a benzylstannane derivative, catalyzed by a palladium complex. These reactions can be accelerated using microwave irradiation or ultrasound. sciforum.netnih.gov
Heck Reaction : While the classic Heck reaction couples aryl halides with alkenes, variations can be used to form benzyl-aryl bonds. organic-chemistry.orgmdpi.comthermofisher.com For instance, the reaction of benzyl halides with aryl halides can be achieved under specific palladium-catalyzed conditions. rsc.orgnih.gov
| Coupling Reaction | Reactant 1 (Benzoate Derivative) | Reactant 2 (Benzyl Derivative) | Typical Catalyst System |
| Suzuki-Miyaura | Methyl 3-halobenzoate | Benzylboronic acid/ester | Pd(PPh₃)₄, Base (K₂CO₃) organic-chemistry.orgresearchgate.net |
| Suzuki-Miyaura | Methyl 3-boronobenzoate medchemexpress.com | Benzyl halide | Pd catalyst, Base |
| Stille | Methyl 3-halobenzoate | Benzyltributylstannane | Pd₂(dba)₃, Ligand (AsPh₃) sciforum.net |
| Heck-type | Methyl 3-halobenzoate | Benzyl halide | Pd(OAc)₂, Ligand, Base nih.gov |
Synthesis of Precursors and Derivatives (e.g., Methyl 3-benzyl-5-nitrobenzoate, Methyl 3-amino-5-benzylbenzoate)
The synthesis of functionalized derivatives of this compound is crucial for creating a diverse range of molecules for various applications. The introduction of nitro and amino groups at the 5-position of the benzoate ring are common transformations.
Synthesis of Methyl 3-benzyl-5-nitrobenzoate: A plausible route for the synthesis of Methyl 3-benzyl-5-nitrobenzoate involves the nitration of a suitable precursor. While direct nitration of this compound is possible, a more controlled approach often involves synthesizing the nitro-substituted benzoic acid first, followed by esterification. An alternative strategy, by analogy to the synthesis of similar compounds, would be the nitration of benzyl benzoate to form benzyl 3-nitrobenzoate, which can then undergo further transformations. vulcanchem.com A common laboratory and industrial method for nitration involves using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction's exothermicity and selectivity. vulcanchem.com
Another well-established method is the esterification of a pre-synthesized nitro-substituted acid. For example, 3-methyl-4-nitrobenzoic acid is converted to its methyl ester, Methyl 3-methyl-4-nitrobenzoate, by reacting it with thionyl chloride in methanol, achieving a high yield of 96%. chemicalbook.com A similar approach could be employed for 3-benzyl-5-nitrobenzoic acid.
Synthesis of Methyl 3-amino-5-benzylbenzoate: The synthesis of Methyl 3-amino-5-benzylbenzoate is typically achieved through the reduction of the corresponding nitro compound, Methyl 3-benzyl-5-nitrobenzoate. This is a standard and highly efficient transformation in organic synthesis. The reduction of a nitro group to an amine can be accomplished using various reagents, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in HCl).
A general procedure for a related transformation, the synthesis of methyl aminobenzoates, involves the esterification of the corresponding aminobenzoic acid using thionyl chloride in methanol, followed by reflux. chemicalbook.com However, the reduction of a nitro-ester is often preferred to avoid side reactions with the amino group during esterification.
Catalytic Systems in this compound Synthesis
The choice of catalyst is paramount in modern organic synthesis, dictating the reaction's efficiency, selectivity, and environmental impact. Both homogeneous and heterogeneous systems, including biocatalysts, are employed in the synthesis and transformation of this compound and its analogues.
Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity under mild conditions. In the context of benzyl benzoate and its derivatives, homogeneous catalysts are particularly relevant for transformations of the ester group.
Ruthenium-based complexes have proven effective for the hydrogenation of esters. For instance, the Ru(acac)₃/TriphosPh catalyst system has been used for the reduction of various dicarboxylic acid esters, including benzyl benzoate. acs.org The efficiency of this catalytic system can be significantly enhanced by the choice of solvent; changing from isopropanol (B130326) to fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) increased the catalyst turnover number for benzyl benzoate reduction from 105 to over 2000. acs.org
Palladium complexes are also central to homogeneous catalysis, especially for nucleophilic substitution reactions. thieme-connect.de While traditionally used for allylic substitutions, palladium catalysis has been extended to the benzylic position. thieme-connect.de This allows for the transformation of benzylic esters into various other compounds, demonstrating the power of homogeneous catalysis to modify complex molecules under specific and controlled conditions. thieme-connect.de
Heterogeneous catalysts, being in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are a cornerstone of green chemistry. mdpi.com Their primary advantages include easy separation from the reaction mixture, potential for reuse, and often enhanced stability, which simplifies product purification and reduces waste. mdpi.comscielo.br
Layered alkaline earth metal benzoates (barium, calcium, and strontium) have been successfully used as recyclable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.br In these systems, conversions of 65-70% were achieved at 160°C with a catalyst loading of 10% by mass relative to the benzoic acid. scielo.br The barium benzoate catalyst, in particular, maintained its catalytic activity for at least three consecutive reaction cycles, demonstrating its reusability. scielo.br
For the direct synthesis of benzyl benzoate from benzyl alcohol, gold nanoparticles supported on a spherical organosilica (ORMOSIL) mesoporous support have shown remarkable activity. researchgate.net This system facilitates the one-pot synthesis using oxygen as the sole oxidant under mild conditions (100°C, 2 bar O₂), achieving high yields with a very low catalyst amount (0.02 mol%). researchgate.net Such catalysts are highly desirable for developing environmentally benign industrial processes. ub.edu Cerium(IV) oxide (CeO₂) has also been identified as a reusable heterogeneous catalyst for synthesizing carbamates, which are structurally related to esters, from amines, CO₂, and alcohols, highlighting the versatility of solid metal oxides in catalysis. rsc.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly sustainable and "green" alternative to traditional chemical synthesis. unife.it Enzymes operate under mild conditions, are highly selective, and are derived from renewable resources. The enzymatic synthesis of benzyl benzoate, often using lipases, serves as an excellent model for this approach.
Commercial immobilized lipases, such as Novozym® 435 (from Candida antarctica) and Lipozyme® RM IM (from Rhizomucor miehei), are frequently used for the synthesis of benzyl benzoate via esterification or acylation. unife.itresearchgate.netbiointerfaceresearch.com Studies have evaluated various acyl donors, including benzoic acid and benzoic anhydride (B1165640). sci-hub.se Benzoic anhydride was found to be a more effective acyl donor, allowing the synthesis to be performed efficiently in the absence of organic solvents. sci-hub.se
Optimization studies have shown that reaction parameters significantly influence the conversion rate. For Lipozyme® RM IM, a maximum conversion of 51% was obtained at 40°C, while for Novozym® 435, a 32% conversion was achieved at 60°C, both with a 1:5 molar ratio of alcohol to anhydride. unife.itresearchgate.net In a solvent-free system using Lipozyme TL-IM, conversions as high as 92% were reached in just 6 hours in a batch process. sci-hub.se The reusability of these immobilized enzymes is a key factor in their economic viability for industrial applications. biointerfaceresearch.com
| Biocatalyst | Acyl Donor | Key Reaction Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|
| Novozym® 435 | Benzoic Anhydride | 60 °C, 1:5 molar ratio (alcohol:anhydride), tert-butanol (B103910) solvent | 32% | unife.itresearchgate.netbiointerfaceresearch.com |
| Lipozyme® RM IM | Benzoic Anhydride | 40 °C, 1:5 molar ratio (alcohol:anhydride), tert-butanol solvent | 51% | unife.itresearchgate.netbiointerfaceresearch.com |
| Lipozyme TL-IM | Benzoic Anhydride | Solvent-free, 1:6 molar ratio (anhydride:alcohol), 50 °C | 92% (in 6 h) | sci-hub.se |
| Lipozyme 435 | Methyl Benzoate (Transesterification) | 73 °C, 1:6 molar ratio (ester:alcohol), solvent-free, conventional heating | >90% (in 24 h) | researchgate.netunife.it |
| Lipozyme 435 | Methyl Benzoate (Transesterification) | 73 °C, 1:6 molar ratio (ester:alcohol), solvent-free, microwave-assisted | 82% (in 7 h) | researchgate.netunife.it |
Optimization of Reaction Conditions and Yield for this compound Synthesis
In the biocatalytic transesterification of methyl benzoate with benzyl alcohol using Lipozyme 435, a detailed optimization was performed. researchgate.netunife.it The optimal conditions were determined to be a temperature of 73°C and a molar ratio of 1:6 (methyl benzoate to benzyl alcohol) in a solvent-free system. researchgate.netunife.it Under these conditions, conventional heating resulted in over 90% conversion in 24 hours with a 10% (w/w) enzyme loading. researchgate.netunife.it The use of microwave assistance accelerated the reaction, achieving 82% conversion in just 7 hours with a 16% (w/w) enzyme loading. researchgate.netunife.it
For the direct esterification of benzoic acid, other factors come into play. A study using Candida rugosa lipase found that a minimum amount of water is necessary to activate the biocatalyst. nih.gov However, excess methanol (above 90 mM) was found to inhibit the enzyme. nih.gov The solvent choice is also critical; toluene (B28343), while necessary to solubilize the benzoic acid, had a negative impact on reaction kinetics. nih.gov These findings underscore the complex interplay of variables that must be fine-tuned to achieve optimal performance.
In heterogeneous catalysis, optimization often focuses on reaction temperature and catalyst quantity. For the esterification of benzoic acid with layered metal benzoate catalysts, the best conversions were obtained at 160°C with a catalyst loading of 10% relative to the mass of the benzoic acid. scielo.br
| Catalytic System | Optimized Parameter | Value/Condition | Impact on Yield/Conversion | Reference |
|---|---|---|---|---|
| Lipozyme 435 (Transesterification) | Temperature | 73 °C | Maximized conversion | researchgate.netunife.it |
| Lipozyme 435 (Transesterification) | Molar Ratio (Ester:Alcohol) | 1:6 | Achieved >90% conversion | researchgate.netunife.it |
| Lipozyme 435 (Transesterification) | Heating Method | Microwave-assisted | Reduced reaction time from 24h to 7h | researchgate.netunife.it |
| Layered Barium Benzoate (Esterification) | Temperature | 160 °C | Achieved highest conversions (65-70%) | scielo.br |
| Layered Barium Benzoate (Esterification) | Catalyst Loading | 10% (w/w of acid) | Optimal catalyst amount for high yield | scielo.br |
| Candida rugosa lipase (Esterification) | Water Content | Minimum required | Essential for biocatalyst activation | nih.gov |
Elucidation of Chemical Reactivity and Reaction Mechanisms of Methyl 3 Benzylbenzoate
Hydrolytic Stability and Ester Cleavage Mechanisms
The hydrolytic stability of Methyl 3-benzylbenzoate is a critical aspect of its chemical profile, dictating its persistence in aqueous environments and influencing its metabolic fate. Like other esters, it is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by both acids and bases. researchgate.net
Under acidic conditions, the hydrolysis of a benzoate (B1203000) ester, such as methyl benzoate, involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) lead to the formation of benzoic acid. researchgate.netepa.gov
In a base-promoted hydrolysis, also known as saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the methoxide (B1231860) ion results in the formation of benzoic acid, which is then deprotonated by the methoxide to form a carboxylate salt and methanol. researchgate.net Studies on the alkaline hydrolysis of the structurally similar benzyl (B1604629) benzoate have been conducted using various solid catalysts in aqueous solutions, providing insights into the kinetics and thermodynamics of this type of ester cleavage. dal.ca
Enzymatic cleavage also plays a significant role in the hydrolysis of esters. Specific enzymes, such as esterases and lipases, can catalyze the hydrolysis of methyl and benzyl esters with high selectivity and efficiency under mild conditions, often without affecting other functional groups within the molecule. jk-sci.com
Reduction and Hydrogenation Pathways
The reduction of this compound can proceed via two main pathways: targeting the ester functionality or the benzyl moiety. The choice of reducing agent and reaction conditions determines the chemoselectivity of the transformation.
Catalytic Hydrogenation of the Ester Functionality
The ester group of this compound can be reduced to a primary alcohol. A common laboratory method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). acsgcipr.org This reagent effectively reduces the ester to benzyl alcohol and 3-benzylmethanol. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of esters. acsgcipr.org
Catalytic hydrogenation offers an alternative, industrially relevant method for ester reduction. For instance, the selective hydrogenation of methyl benzoate to benzyl alcohol has been achieved using a co-precipitated Cu-Zn-Zr catalyst. acsgcipr.org Optimal conditions for this reaction were found to be a reaction temperature of 160 °C, a pressure of 7 MPa, and a reaction time of 10 hours, resulting in high conversion and selectivity for benzyl alcohol. acsgcipr.org Similarly, ruthenium pincer complexes have been developed as efficient catalysts for the hydrogenation of various esters, including benzyl benzoate, under mild conditions. organic-chemistry.org It has been noted that in some catalytic systems, methyl esters can be less reactive towards hydrogenation compared to other esters like benzyl or ethyl esters. organic-chemistry.org The reduction of the ester can also be influenced by the catalyst and reaction conditions, with some methods leading to the formation of toluene (B28343) as a byproduct through over-reduction. organic-chemistry.org
Reductive Transformations of the Benzyl Moiety
The benzyl group in molecules like this compound can be cleaved through a process known as hydrogenolysis. This reaction typically involves catalytic hydrogenation and results in the cleavage of the carbon-oxygen bond of the benzyl ester. organic-chemistry.orgresearchgate.net The most common catalyst for this transformation is palladium on carbon (Pd/C). ambeed.com The hydrogenolysis of a benzyl ester yields the corresponding carboxylic acid and toluene. organic-chemistry.orgresearchgate.net
This reaction is highly valuable in organic synthesis for the deprotection of carboxylic acids. ambeed.comjst.go.jp The process is generally chemoselective, meaning the benzyl ester can be cleaved without affecting other ester groups, such as methyl or ethyl esters, or other functional groups like benzyl ethers and N-benzylamides under specific conditions. jst.go.jp Nickel boride, generated in situ, has also been shown to be a highly selective reagent for the rapid deprotection of benzyl esters under mild conditions. jst.go.jp Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst, provides a useful alternative to using gaseous hydrogen. organic-chemistry.org
Nucleophilic Acyl Substitution Reactions at the Ester Group
The ester functionality in this compound is susceptible to nucleophilic acyl substitution, a class of reactions where the methoxy (B1213986) group is replaced by another nucleophile. This reaction proceeds through a tetrahedral intermediate formed by the attack of the nucleophile on the electrophilic carbonyl carbon.
A common example of this reaction is transesterification, where one ester is converted into another by reacting with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a large excess of ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 3-benzylbenzoate and methanol. researchgate.net
Grignard reagents, which are strong nucleophiles, can also react with esters. However, the reaction typically proceeds further than a simple substitution. The initial attack of the Grignard reagent and loss of the methoxide group forms a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after an acidic workup. researchgate.net
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound
The two benzene rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS). The benzene ring of the benzoate moiety is deactivated by the electron-withdrawing ester group. Conversely, the benzene ring of the benzyl substituent is weakly activated by the methylene (B1212753) group.
For the benzoate ring, the ester group is a deactivating, meta-directing substituent. jst.go.jp This is because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. When an electrophilic substitution reaction, such as nitration, occurs on methyl benzoate, the electrophile (the nitronium ion, NO₂⁺) preferentially attacks the meta position. jst.go.jp The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
The benzyl group's benzene ring, being attached to an alkyl group (the rest of the molecule), is weakly activated and directs incoming electrophiles to the ortho and para positions. Therefore, electrophilic substitution on this compound is expected to occur preferentially on the benzyl ring at the positions ortho and para to the methylene bridge.
Amidation Reactions of this compound
Amidation is a specific type of nucleophilic acyl substitution where an amine acts as the nucleophile, reacting with the ester to form an amide. The reaction of this compound with an amine would result in the formation of the corresponding N-substituted 3-benzylbenzamide and methanol.
Direct amidation of unactivated esters like methyl benzoate with amines often requires specific catalysts to proceed efficiently. ambeed.com Niobium pentoxide (Nb₂O₅) has been identified as a highly active heterogeneous catalyst for the direct amidation of methyl benzoate with various amines, often under solvent-free conditions. ambeed.com Other catalytic systems, such as those based on nickel with N-heterocyclic carbene (NHC) ligands, have also been developed for the direct amidation of methyl esters. Lanthanum-sodium complexes have also been shown to be effective catalysts for this transformation under relatively mild, solvent-free conditions. The reaction of a carboxylic acid with an amine is a more common route to amides, and this can be seen as the two-step equivalent of ester amidation, where the ester is first hydrolyzed to the carboxylic acid, which then reacts with the amine.
Role of the Benzyl Group as a Potential Protecting Group or Reactive Site
In the structure of this compound, the benzyl group (C₆H₅CH₂–) is covalently bonded to the benzoate ring at the meta-position. This arrangement primarily defines the benzyl group's function as a reactive site rather than a conventional protecting group. Unlike benzyl ethers or benzyl esters, where the benzyl group protects a hydroxyl or carboxyl functional group and can be removed under specific conditions, the carbon-carbon bond in this compound is robust. The reactivity of this moiety is centered on the methylene (–CH₂–) bridge, known as the benzylic position.
The enhanced reactivity of the benzylic position is a well-documented phenomenon in organic chemistry, attributed to the relative weakness of the benzylic C-H bonds. wikipedia.orgmasterorganicchemistry.com The bond dissociation energy of a benzylic C-H bond is significantly lower than that of typical alkyl C-H bonds, a direct consequence of the resonance stabilization afforded to the intermediate benzyl radical. masterorganicchemistry.comlibretexts.org Upon homolytic cleavage of a C-H bond at the benzylic position, the resulting unpaired electron is not localized on the carbon atom but is delocalized across the π-system of the adjacent aromatic ring. libretexts.org This stabilization lowers the activation energy for reactions involving hydrogen abstraction from the benzylic carbon, making it a preferential site for various chemical transformations. libretexts.org
Benzylic Position as a Reactive Site
The primary role of the benzyl group in this compound is that of a reactive handle, allowing for selective functionalization of the molecule. Key reactions targeting this site include halogenation and oxidation. masterorganicchemistry.comlibretexts.org
Benzylic Halogenation:
Free-radical halogenation is a highly regioselective reaction for alkylbenzenes, occurring almost exclusively at the benzylic position. libretexts.orgjove.com Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like peroxide or light, are commonly used to introduce a bromine atom at the benzylic carbon. libretexts.orglibretexts.org The mechanism proceeds via a free-radical chain reaction, where the resonance-stabilized benzylic radical is a key intermediate. libretexts.orgchemistrysteps.com For this compound, this reaction would yield methyl 3-(bromophenylmethyl)benzoate. This transformation is synthetically valuable as the resulting benzylic halide is a versatile precursor for subsequent nucleophilic substitution reactions. khanacademy.org The feasibility of such reactions on similar structures is supported by patents describing the direct benzylic halogenation of various alkylbenzoic acid esters. google.comgoogle.com
| Reagent | Conditions | Product Type |
| N-Bromosuccinimide (NBS) | Peroxide or UV light | Benzylic Bromide |
| Chlorine (Cl₂) | UV light | Benzylic Chloride |
Table 1: Typical Conditions for Benzylic Halogenation.
Benzylic Oxidation:
The benzylic carbon is also susceptible to oxidation by various oxidizing agents. The outcome of the reaction is dependent on the strength of the oxidant used. masterorganicchemistry.com Strong, harsh oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) will oxidize the benzylic carbon all the way to a carboxylic acid. wikipedia.orglibretexts.org In the case of this compound, this would cleave the C-C bond of the side chain to form methyl 3-carboxybenzoate.
However, a range of milder and more selective oxidizing agents can convert the benzylic methylene group into a carbonyl. wikipedia.orgnih.gov This would transform the benzyl substituent into a benzoyl group, yielding methyl 3-benzoylbenzoate, a ketone. This selective oxidation provides a pathway to introduce a carbonyl functionality, which can be used for further synthetic elaborations.
| Oxidizing Agent | Typical Product from Ar-CH₂-R |
| Potassium Permanganate (KMnO₄), heat | Carboxylic Acid (Ar-COOH) |
| Chromic Acid (H₂CrO₄), heat | Carboxylic Acid (Ar-COOH) |
| Chromium trioxide-3,5-dimethylpyrazole | Ketone (Ar-C(O)-R) |
| 2-Iodoxybenzoic acid (IBX) in DMSO | Ketone (Ar-C(O)-R) |
Table 2: Products of Benzylic Oxidation with Various Reagents. wikipedia.org
The Benzyl Group as a Potential Protecting Group
While not a protecting group in the classical sense, the benzyl group's reactivity can be strategically employed in a manner analogous to a protecting group's function. By serving as a latent functional group, it allows for the modification of the benzylic position at a desired stage in a multi-step synthesis. For example, the relatively inert benzyl group can be carried through several synthetic steps before being transformed (e.g., oxidized to a ketone) to reveal a new reactive site. This strategic functionalization can direct the reactivity of subsequent steps or introduce functionalities that would not have been compatible with earlier reaction conditions. Therefore, while it does not "protect" another functional group by masking it, its own selective reactivity allows it to act as a placeholder for future chemical modification.
Advanced Spectroscopic and Analytical Characterization of Methyl 3 Benzylbenzoate
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental composition and thus confirms its molecular formula.
For methyl 3-benzylbenzoate, the molecular formula is C₁₅H₁₄O₂. The calculated monoisotopic (exact) mass is 226.09938 Da. nih.gov HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 227.10721 or the sodium adduct [M+Na]⁺ at m/z 249.08917. The experimental measurement of this mass to within a few parts per million (ppm) of the calculated value provides unequivocal confirmation of the molecular formula.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com The FTIR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H from -CH₂- and -OCH₃) |
| ~1720 | C=O Stretch | Ester Carbonyl |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| 1300-1100 | C-O Stretch | Ester Linkage |
The most prominent peak would be the strong, sharp absorption around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) group in an ester. masterorganicchemistry.com The presence of peaks both above and below 3000 cm⁻¹ confirms the existence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds, respectively. masterorganicchemistry.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The absorption of this radiation excites electrons from a ground state to a higher energy state. In organic molecules like this compound, the most significant transitions involve the promotion of electrons from π (bonding) and n (non-bonding) orbitals to π* (antibonding) orbitals.
The structure of this compound contains two key chromophores—the benzene (B151609) rings and the carbonyl group (C=O) of the ester—which are responsible for its UV absorption. The electronic transitions expected for this molecule are primarily π → π* transitions associated with the aromatic systems. These transitions are typically of high intensity.
While specific experimental UV-Vis data for this compound is not widely published, the expected absorption maxima (λmax) can be inferred from structurally similar compounds. For instance, methyl benzoate (B1203000) shows a maximum absorption at approximately 227 nm, and benzyl (B1604629) benzoate absorbs at around 229 nm. nih.govnih.gov Given the presence of two aromatic rings, this compound is expected to exhibit strong absorption in a similar region of the UV spectrum, likely between 220 and 280 nm, corresponding to the π → π* electronic transitions within its benzoyl and benzyl moieties.
Table 1: Expected UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Value/Type | Associated Structural Feature |
|---|---|---|
| λmax (Wavelength of Max Absorption) | ~220-280 nm | Aromatic rings and carbonyl group |
| Electronic Transition | π → π* | Conjugated π systems of the benzene rings |
| Molar Absorptivity (ε) | High (typically >10,000 L mol⁻¹ cm⁻¹) | Allowed electronic transition |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, both gas and liquid chromatography are invaluable for assessing its purity and analyzing it within complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.
For this compound (molar mass: 226.27 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺) at m/z 226. The subsequent fragmentation is predictable based on the principles of mass spectrometry and patterns observed in similar molecules like methyl benzoate and other aromatic esters. pharmacy180.comlibretexts.org
The primary fragmentation pathways would likely involve:
Formation of the benzoyl cation (m/z 105): This is a very stable acylium ion, formed by the cleavage of the ester's C-O bond. This peak is often the base peak (most intense) in the mass spectra of simple benzoates. nih.govrestek.com
Formation of the tropylium (B1234903) ion (m/z 91): Cleavage of the bond between the benzyl group's methylene (B1212753) bridge and the benzoate ring would generate the stable C₇H₇⁺ cation.
Loss of the methoxy (B1213986) radical (•OCH₃): Fragmentation of the ester group can lead to the loss of a methoxy radical (mass 31), resulting in an ion at m/z 195 (M-31).
Phenyl cation (m/z 77): The benzoyl cation (m/z 105) can further lose a molecule of carbon monoxide (CO, mass 28) to form the phenyl cation at m/z 77. nih.gov
Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Predicted Ion Structure | Description of Fragment |
|---|---|---|
| 226 | [C₁₅H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 195 | [M - •OCH₃]⁺ | Loss of a methoxy radical |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (likely base peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation (from m/z 105) |
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds. For an aromatic ester like this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. oup.com
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18-silica column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A common mobile phase for analyzing benzoates is a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution of compounds with varying polarities. sielc.comscirp.org Detection is typically achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., around 230 nm). The purity of a sample can be determined by the area percentage of its corresponding peak in the chromatogram.
Table 3: Typical HPLC Parameters for Analysis of this compound
| Parameter | Suggested Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Acetonitrile and Water | Elution of the compound and impurities |
| Flow Rate | 1.0 mL/min | Standard analytical flow |
| Detector | UV Spectrophotometer | Detection of the aromatic compound |
| Wavelength | ~230 nm | Wavelength of maximum absorbance |
| Injection Volume | 10-20 µL | Standard sample introduction |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms, as well as bond lengths and angles, providing an unambiguous structural model.
To date, a crystal structure for this compound has not been deposited in public crystallographic databases. However, the type of data obtained from such an analysis can be illustrated by examining the crystallographic information for a closely related compound. The table below presents data for a complex benzoate derivative to showcase the detailed structural parameters that an X-ray crystallographic analysis provides.
Table 4: Illustrative Crystal Structure Data (Based on a Related Benzoate Compound)
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₁₇H₁₄O₄ | The elemental composition of the molecule in the crystal. |
| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. |
| Space Group | P2₁/n | The set of symmetry operations applicable to the unit cell. |
| Unit Cell Dimensions | a = 7.8 Å, b = 10.5 Å, c = 17.1 Å | The dimensions of the repeating unit of the crystal lattice. |
| α = 90°, β = 102.7°, γ = 90° | The angles between the axes of the unit cell. | |
| Volume (V) | 1371.8 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
Note: Data presented is for methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate and is for illustrative purposes only.
Should a single crystal of this compound be grown and analyzed, this technique would provide definitive confirmation of its molecular structure, including the conformation of the ester linkage and the relative orientation of the two aromatic rings.
Theoretical and Computational Chemistry Investigations of Methyl 3 Benzylbenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, conformational analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for molecules of this size. nih.govrsc.org Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G, to solve the approximate Schrödinger equation for the molecule. nih.govdergipark.org.trnih.gov
Electronic Structure and Geometry Optimization: A primary step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. For Methyl 3-benzylbenzoate, this involves calculating key structural parameters. While direct experimental data for this specific molecule is scarce, DFT calculations can predict these values with high accuracy, often showing good correlation with experimental data for similar compounds. windows.netmdpi.com The process yields optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. uni-greifswald.de
Conformational Analysis: Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. The key rotational points in this molecule are around the C-C bond connecting the benzyl (B1604629) group to the benzoate (B1203000) ring, the C-O bonds of the ester group, and the Ph-CH₂ bond. Computational studies on analogous compounds, such as phenyl benzoate, have utilized DFT to explore the complete conformational space defined by these rotational degrees of freedom. nih.gov Such an analysis for this compound would involve calculating the potential energy surface by systematically rotating these bonds to identify the most stable conformer (the global minimum) and the energy barriers between different conformations. nih.govscirp.org For instance, studies on similar esters reveal that the energy of a cis conformer (where the carbonyl oxygen and the hydrogen of the acid group are on the same side) can be lower than the trans conformer, indicating greater stability. scirp.org
| Parameter | Typical Calculated Value (Å or °) | Reference Compound(s) |
|---|---|---|
| C=O Bond Length | 1.210 - 1.289 Å | 21HBMBA, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate windows.netmdpi.com |
| C-O (ester) Bond Length | 1.354 Å | 21HBMBA mdpi.com |
| Aromatic C-C Bond Length | ~1.39 Å | 1-Methylindole researchgate.net |
| Aromatic C-H Bond Length | ~1.08 Å | 1-Methylindole researchgate.net |
| C-C-C (ring) Bond Angle | ~120° | 1-Methylindole researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting a molecule's reactive behavior. uni-muenchen.de It visualizes the total electrostatic potential on the electron density surface of the molecule, allowing for the identification of electrophilic and nucleophilic sites. nih.govdergipark.org.tr
In an MEP map, different potential values are represented by colors. Regions of negative electrostatic potential, typically colored red or yellow, are characterized by an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are favorable sites for nucleophilic attack. uni-muenchen.de
For this compound, an MEP analysis would predict the following:
Negative Potential: The most negative region would be concentrated around the carbonyl oxygen atom of the ester group due to its high electronegativity and lone pairs of electrons. This site is the primary center for interactions with electrophiles or proton donors.
Positive Potential: The hydrogen atoms of the aromatic rings and the methyl group would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles.
Neutral/Slightly Negative Potential: The π-systems of the two aromatic rings would likely show regions of slightly negative potential above and below the plane of the rings, which is characteristic of aromatic systems.
This analysis provides a qualitative prediction of how this compound would interact with other reagents, guiding the understanding of its chemical reactivity. uni-muenchen.de
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reaction Pathways
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org
HOMO: This orbital acts as the electron donor (nucleophile). The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the regions from which electrons are most likely to be donated in a reaction. pku.edu.cn
LUMO: This orbital acts as the electron acceptor (electrophile). The energy of the LUMO is related to the electron affinity, and its distribution shows where electrons are most likely to be accepted. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net DFT calculations are routinely used to compute the energies and visualize the shapes of these orbitals. dergipark.org.trresearchgate.net For this compound, the FMO analysis would likely reveal that the HOMO is distributed across the electron-rich benzyl and benzoate aromatic rings, while the LUMO may be localized more on the benzoate ring and the electron-withdrawing ester group. epa.gov
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Benzene (B151609) | -6.73 | -0.34 | 6.39 | Methylbenzene Study researchgate.net |
| Toluene (B28343) (Methylbenzene) | -6.39 | -0.42 | 5.97 | Methylbenzene Study researchgate.net |
| Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | -7.143 | -1.287 | 5.856 | Computational Study researchgate.net |
Reaction Mechanism Elucidation via Computational Transition State Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the transition state (TS) — the high-energy, transient structure that exists at the peak of the reaction energy profile. mit.edu Locating the TS on the potential energy surface is key to understanding a reaction's kinetics, as the energy of the TS relative to the reactants determines the activation energy. ucsb.edu
DFT calculations can be used to perform a transition state search, identifying the geometry of this fleeting species. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). ucsb.edu
For a reaction involving this compound, such as alkaline hydrolysis (saponification), computational modeling could map out the entire reaction pathway:
Reactant Complex: Model the initial interaction, for example, between the hydroxide (B78521) ion and the carbonyl carbon.
Transition State: Locate the tetrahedral intermediate's formation TS. Studies on related nucleophilic substitutions show that the geometry of the TS (e.g., loose or tight) can be influenced by substituents and solvent effects. researchgate.net
Intermediate: Optimize the geometry of the tetrahedral intermediate.
Product Complex: Model the state after the methoxy (B1213986) group has been eliminated.
By calculating the energies of each of these states, a complete energy profile for the reaction can be constructed, providing a theoretical value for the activation energy and offering deep insight into the mechanism. mit.edu
Spectroscopic Property Prediction (e.g., computational NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and spectral assignment.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. dergipark.org.trcomporgchem.com This approach calculates the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). uncw.edu For this compound, calculations could predict the chemical shifts for each unique proton and carbon, aiding in the assignment of experimental spectra. st-andrews.ac.uk
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by performing a frequency calculation on the optimized geometry of the molecule. scirp.org These calculations yield the vibrational modes and their corresponding frequencies and intensities. mdpi.com Due to factors like the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values and are therefore frequently scaled by an empirical factor to improve agreement. scirp.orgresearchgate.net Key predicted vibrations for this compound would include the strong C=O stretch of the ester, C-O stretching modes, aromatic C=C stretching, and various C-H bending and stretching modes. researchgate.netnist.gov
UV-Vis Spectroscopy: Electronic absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the wavelengths of maximum absorption (λmax). researchgate.net For this compound, the predicted UV-Vis spectrum would be dominated by π→π* transitions within the two aromatic rings. TD-DFT calculations can also provide information on the oscillator strength of each transition, which relates to the intensity of the absorption band. chemrxiv.org
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Reference Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic compounds mdpi.com |
| Aliphatic C-H Stretch (CH₃, CH₂) | 3000 - 2850 | Methyl/Methylene (B1212753) groups researchgate.net |
| Ester C=O Stretch | 1740 - 1720 | Benzoate esters mdpi.com |
| Aromatic C=C Stretch | 1600 - 1450 | Aromatic rings researchgate.net |
| Ester C-O Stretch | 1300 - 1100 | Esters mdpi.com |
Quantitative Structure-Activity Relationships (QSAR) for Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or physical properties. jbclinpharm.org The goal is to develop a mathematical model that can predict the activity of new, un-tested compounds. nih.gov
A QSAR study on analogues of this compound would involve several steps:
Data Set Collection: A series of benzyl benzoate analogues with experimentally measured activities is compiled. researchgate.net
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, surface area). researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors to the observed activity. jbclinpharm.orgresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A QSAR study on a series of tetraketone and benzyl-benzoate derivatives identified several key descriptors related to ionization potential and electronegativity that influenced their activity as protein tyrosine kinase inhibitors. researchgate.net Such a model, if developed for a relevant activity, could be used to predict the potential activity of this compound before its synthesis, thus guiding the design of more potent analogues.
Academic and Industrial Research Applications of Methyl 3 Benzylbenzoate
Strategic Building Block in Complex Organic Synthesis
In the realm of organic chemistry, Methyl 3-benzylbenzoate serves as a crucial starting material and intermediate for the synthesis of more complex molecules. Its ester and benzyl (B1604629) functionalities allow for a range of chemical transformations, making it a versatile building block.
This compound is an important precursor for creating a variety of substituted benzylbenzoate derivatives. These derivatives are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, imidazole-bearing compounds derived from benzyl structures have been investigated for their potential as anti-cancer agents that inhibit oncogenic STAT3 functions. nih.gov The synthesis of these complex molecules often involves multiple steps where the benzylbenzoate core is modified to achieve the desired biological activity.
The structural motif of this compound is found within various natural products and bioactive molecules. As such, it serves as a key fragment in the multi-step total synthesis of these compounds. The synthesis of benzyl benzoate (B1203000), a related compound, is well-established and can be achieved through various methods, including the condensation of benzoic acid and benzyl alcohol. researchgate.net The principles of these syntheses can be applied to create complex natural products that possess the benzylbenzoate scaffold.
Advanced Solvent Systems and Chemical Process Engineering
Beyond its role as a synthetic building block, this compound and related compounds like benzyl benzoate are utilized in advanced solvent systems. Benzyl benzoate is used as a solvent for various applications, including as a dye carrier and for cellulose (B213188) derivatives. atamanchemicals.com Its properties make it suitable for specific chemical processes where a high-boiling, non-polar solvent is required. In chemical process engineering, the recovery and purification of benzyl benzoate from reaction mixtures have been a subject of study, highlighting its industrial relevance. google.com
Research in Flavor and Fragrance Chemistry
Esters like methyl benzoate and benzyl benzoate are known for their pleasant aromas and are widely used in the flavor and fragrance industry. wikipedia.orgthegoodscentscompany.com Methyl benzoate itself has a sweet, fruity, and floral scent. evergreensinochem.com Research in this area focuses on identifying and synthesizing novel fragrance compounds. While this compound itself is not a primary fragrance component, the study of related esters informs the development of new scents. The natural occurrence of benzyl benzoate in essential oils from various plants provides a basis for its use and for the exploration of structurally similar synthetic esters. atamanchemicals.comnih.gov
Material Science Applications (e.g., as a plasticizer or additive in polymer research)
In material science, benzyl benzoate, a close analog of this compound, is employed as a plasticizer, particularly for polymers like cellulose derivatives. polymeradd.co.thchemceed.com Plasticizers are additives that increase the flexibility and durability of materials. polymeradd.co.th Benzyl benzoate is also used in the manufacture of various polymers, including PVC and synthetic rubbers. chemceed.comatamanchemicals.com Research into novel plasticizers has explored unique monobenzoate esters, such as 3-phenyl propyl benzoate, for their excellent solvating properties and viscosity stability in polymer applications. google.comjustia.com
Model Compound for Catalytic Studies (e.g., ester hydrogenations, transesterifications)
This compound and simpler analogs like methyl benzoate serve as important model compounds for studying various catalytic reactions.
Ester Hydrogenation: The selective hydrogenation of methyl benzoate to produce valuable chemicals like benzyl alcohol and benzaldehyde (B42025) is a significant area of research. researchgate.netgoogle.com Various catalyst systems are being investigated to achieve high conversion and selectivity under milder conditions. researchgate.netsylzyhg.com For example, a one-step catalytic hydrogenation of methyl benzoate has been developed to synthesize benzaldehyde, a widely used compound in the food and cosmetic industries. researchgate.net
Transesterification: The transesterification of methyl benzoate with alcohols is another key reaction studied using this compound as a model. google.com This reaction is crucial for producing other esters, such as benzyl benzoate, which has numerous applications. researchgate.net Studies have explored different catalysts to improve the efficiency and yield of these transesterification processes. researchgate.net
Table 1: Catalytic Hydrogenation of Methyl Benzoate
| Catalyst | Product | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Cu-Zn-Zr | Benzyl alcohol | 88.1 | 95.21 | sylzyhg.com |
| Cu/ZnO/Al2O3 | Benzyl alcohol | 93.89 | 88 | researchgate.net |
| MnOx/γ-Al2O3 | Benzaldehyde | 87.90 | 86.1 | researchgate.net |
| Chromium oxide, manganese oxide, zirconium oxide | Benzaldehyde | 93.80 | 99.12 | google.com |
Development of Novel Analytical Standards and Methodologies
The establishment of analytical standards and methodologies for this compound is intrinsically linked to its synthesis and characterization. Research efforts have utilized a combination of chromatographic and spectroscopic techniques to isolate, purify, and identify the compound, thereby laying the groundwork for standardized quality control.
Analytical thin-layer chromatography (TLC) has been employed for routine monitoring of reaction progress, using silica (B1680970) gel 60 F254 coated aluminum sheets. rsc.org Visualization of the compound on TLC plates is typically achieved through ultraviolet fluorescence (λ = 254 nm) and staining with phosphomolybdic acid, the latter being essential due to the weak fluorescence of diarylmethane products. rsc.org For purification, flash column chromatography is the predominant method, using silica gel 60. rsc.org
The definitive identification and characterization of this compound rely on modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to confirming its molecular structure and purity. rsc.orgamazonaws.com These documented spectral data serve as the primary reference standards for the compound.
Detailed below are the characterization data that form the basis of analytical standards for this compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.99 – 7.89 | m | 2H | Aromatic Protons |
| 7.46 – 7.30 | m | 4H | Aromatic Protons |
| 7.28 – 7.18 | m | 3H | Aromatic Protons |
| 4.05 | s | 2H | -CH₂- (Benzylic) |
| 3.89 | s | 3H | -OCH₃ (Methyl Ester) |
Source: Organic & Biomolecular Chemistry, 2019, 17, 9595-9599. rsc.org
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 167.0 | C=O (Ester) |
| 141.6 | Aromatic C |
| 140.0 | Aromatic C |
| 133.2 | Aromatic C |
| 130.4 | Aromatic C |
| 129.0 | Aromatic C |
| 128.9 | Aromatic C |
| 128.6 | Aromatic C |
| 127.8 | Aromatic C |
| 126.4 | Aromatic C |
| 52.1 | -OCH₃ (Methyl Ester) |
| 41.9 | -CH₂- (Benzylic) |
Source: Organic & Biomolecular Chemistry, 2019, 17, 9595-9599. rsc.org
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition.
| Technique | Ion | m/z calculated | m/z found |
| APCI-MS | [M+H]⁺ | 227.1067 | 227.1066 |
| Source: Organic & Biomolecular Chemistry, 2019, 17, 9595-9599. rsc.org |
Future development in this area could involve the establishment of certified reference materials (CRMs) for this compound. Additionally, the development of quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with validated protocols, would be essential for its use in potential commercial applications, ensuring purity and consistency. google.com
Future Research Directions for this compound Chemistry
While current research on this compound has primarily focused on its synthesis, its chemical structure suggests several promising avenues for future investigation. The molecule, a diarylmethane derivative and a benzoate ester, is part of a chemical class with diverse applications, offering a logical starting point for exploring its potential utility.
Exploration of Biological Activity: A significant area for future research is the systematic evaluation of this compound's biological properties. A patent for modulators of the C3a receptor includes this compound in its scope, suggesting potential relevance in inflammatory and immune responses. google.com This connection warrants further investigation to determine if the compound exhibits any agonist or antagonist activity at this receptor, which could open doors for its development as a lead compound in drug discovery programs targeting immunological or inflammatory diseases. google.com
Materials Science and Polymer Chemistry: Benzoate esters are widely used as plasticizers for various polymers. Future studies could explore the efficacy of this compound as a plasticizer, particularly for resins like polyvinyl chloride (PVC) or others. Its relatively large molecular structure might impart unique properties such as low volatility and permanence. Its performance in terms of compatibility, efficiency, and migration resistance in polymer matrices could be a valuable area of research.
Fragrance and Flavor Applications: Many methyl and benzyl esters are valued for their aromatic properties and are used extensively in the fragrance and cosmetic industries. Although the specific odor profile of this compound is not widely documented, future research could involve its sensory evaluation. Investigating its potential as a fragrance component, either as a scent ingredient or as a fixative to prolong the longevity of other fragrances, could be a commercially relevant research direction.
Synthesis of Novel Derivatives: this compound can serve as a versatile chemical intermediate for the synthesis of more complex molecules. The ester and aromatic ring functionalities provide reactive sites for further chemical modifications. Future synthetic chemistry research could focus on:
Functionalization of the aromatic rings: Introducing various substituents onto either of the phenyl rings could modulate the electronic and steric properties of the molecule, leading to derivatives with tailored characteristics for applications in medicinal chemistry or materials science.
Modification of the ester group: Transformation of the methyl ester into other functional groups (e.g., amides, carboxylic acids, or other esters) could generate a library of new compounds for screening in various applications.
The development of this compound is still in its early stages, with the current body of literature primarily providing a foundation for its synthesis and basic characterization. The above-mentioned directions represent logical and promising pathways for expanding the understanding and application of this compound chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
